molecular formula C9H14N2O2 B486105 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 890592-88-8

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B486105
CAS No.: 890592-88-8
M. Wt: 182.22g/mol
InChI Key: GYVAKPNKPFFABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate halogenated butanoic acid derivative under basic conditions.

    Coupling reaction: The pyrazole derivative is then coupled with a butanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butanoic acid moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. For example, as an integrin inhibitor, it binds to the αvβ6 integrin, preventing its interaction with extracellular matrix proteins and thereby inhibiting cell adhesion and migration . This mechanism is particularly relevant in the context of treating fibrotic diseases.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-1-yl)phenylbutanoic acid: Similar structure but with a phenyl group instead of a butanoic acid moiety.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a butanoic acid moiety.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a butanoic acid moiety

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-4-7(2)11(10-6)8(3)5-9(12)13/h4,8H,5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVAKPNKPFFABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 3
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 6
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.